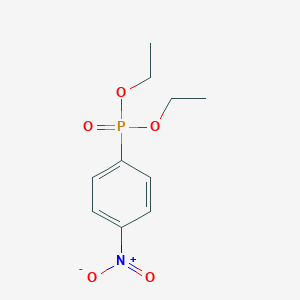
Diethyl(4-nitrophenyl)phosphonate
Cat. No. B155292
Key on ui cas rn:
1754-42-3
M. Wt: 259.2 g/mol
InChI Key: AWAKGNAIMIGBNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08541448B2
Procedure details


Into a 100-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of diethyl phosphonate (3.02 g, 21.88 mmol, 1.10 equiv) in toluene (10 mL), Pd(PPh3)4 (1.15 g, 1.00 mmol, 0.05 equiv), TEA (2.21 g, 21.88 mmol, 1.10 equiv), 1-bromo-4-nitrobenzene (4 g, 19.90 mmol, 1.00 equiv). The resulting solution was stirred for 15 h at 90° C. The solids were filtered out and the resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column and eluted with ethyl acetate/petroleum ether (1:2). This resulted in 3.53 g (68%) of diethyl 4-nitrophenylphosphonate as a yellow liquid.

[Compound]
Name
TEA
Quantity
2.21 g
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[PH:1](=[O:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4].Br[C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][CH:11]=1>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[N+:16]([C:13]1[CH:14]=[CH:15][C:10]([P:1](=[O:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4])=[CH:11][CH:12]=1)([O-:18])=[O:17] |^1:29,31,50,69|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.02 g
|
|
Type
|
reactant
|
|
Smiles
|
P(OCC)(OCC)=O
|
Step Two
[Compound]
|
Name
|
TEA
|
|
Quantity
|
2.21 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)[N+](=O)[O-]
|
Step Four
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Five
|
Name
|
|
|
Quantity
|
1.15 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was stirred for 15 h at 90° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 100-mL 3-necked round-bottom flask purged
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained with an inert atmosphere of nitrogen
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solids were filtered out
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the resulting mixture was concentrated under vacuum
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with ethyl acetate/petroleum ether (1:2)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This resulted in 3.53 g (68%) of diethyl 4-nitrophenylphosphonate as a yellow liquid
|
Outcomes


Product
Details
Reaction Time |
15 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)P(OCC)(OCC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
